(2E)-3-[2-(4-chloro-3-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-(1,1-dioxidotetrahydrothiophen-3-yl)prop-2-enamide
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Overview
Description
The compound (2E)-3-[2-(4-CHLORO-3-METHYLPHENOXY)-4-OXO-4H-PYRIDO[12-A]PYRIMIDIN-3-YL]-2-CYANO-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)PROP-2-ENAMIDE is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyrido[12-a]pyrimidine core, which is known for its biological activity, and a thiolane ring, which may contribute to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-[2-(4-CHLORO-3-METHYLPHENOXY)-4-OXO-4H-PYRIDO[12-A]PYRIMIDIN-3-YL]-2-CYANO-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)PROP-2-ENAMIDE involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrido[12-a]pyrimidine core, the introduction of the chloromethylphenoxy group, and the formation of the thiolane ring. Each step requires specific reaction conditions, such as the use of catalysts, solvents, and temperature control.
Industrial Production Methods
For industrial-scale production, the synthesis process must be optimized for efficiency and cost-effectiveness. This involves scaling up the reaction conditions, using continuous flow reactors, and employing high-throughput screening methods to identify the best catalysts and solvents. The goal is to achieve high yields and purity while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-[2-(4-CHLORO-3-METHYLPHENOXY)-4-OXO-4H-PYRIDO[12-A]PYRIMIDIN-3-YL]-2-CYANO-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)PROP-2-ENAMIDE: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the cyano group to an amine.
Substitution: The chloromethylphenoxy group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled conditions, such as specific temperatures, pH levels, and solvent environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with different functional groups, while substitution reactions can introduce new substituents, leading to a variety of derivatives with potentially different biological activities.
Scientific Research Applications
(2E)-3-[2-(4-CHLORO-3-METHYLPHENOXY)-4-OXO-4H-PYRIDO[12-A]PYRIMIDIN-3-YL]-2-CYANO-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)PROP-2-ENAMIDE: has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for treating various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (2E)-3-[2-(4-CHLORO-3-METHYLPHENOXY)-4-OXO-4H-PYRIDO[12-A]PYRIMIDIN-3-YL]-2-CYANO-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)PROP-2-ENAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: A compound with an aniline ring substituted with two chlorine atoms, used in the production of dyes and herbicides.
Heparinoid Compounds: Compounds similar to heparin, found in marine organisms and used for their anticoagulant properties.
Steviol Glycosides: Compounds responsible for the sweet taste of Stevia leaves, used as natural sweeteners.
Uniqueness
(2E)-3-[2-(4-CHLORO-3-METHYLPHENOXY)-4-OXO-4H-PYRIDO[12-A]PYRIMIDIN-3-YL]-2-CYANO-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)PROP-2-ENAMIDE: is unique due to its complex structure, which combines a pyrido[12-a]pyrimidine core with a thiolane ring and various functional groups. This unique structure contributes to its diverse chemical reactivity and potential biological activities, making it a valuable compound for scientific research and industrial applications.
Properties
Molecular Formula |
C23H19ClN4O5S |
---|---|
Molecular Weight |
498.9 g/mol |
IUPAC Name |
(E)-3-[2-(4-chloro-3-methylphenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-(1,1-dioxothiolan-3-yl)prop-2-enamide |
InChI |
InChI=1S/C23H19ClN4O5S/c1-14-10-17(5-6-19(14)24)33-22-18(23(30)28-8-3-2-4-20(28)27-22)11-15(12-25)21(29)26-16-7-9-34(31,32)13-16/h2-6,8,10-11,16H,7,9,13H2,1H3,(H,26,29)/b15-11+ |
InChI Key |
QXNSHMPLCYDLEL-RVDMUPIBSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)OC2=C(C(=O)N3C=CC=CC3=N2)/C=C(\C#N)/C(=O)NC4CCS(=O)(=O)C4)Cl |
Canonical SMILES |
CC1=C(C=CC(=C1)OC2=C(C(=O)N3C=CC=CC3=N2)C=C(C#N)C(=O)NC4CCS(=O)(=O)C4)Cl |
Origin of Product |
United States |
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